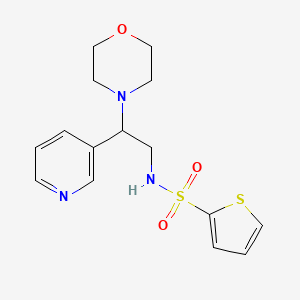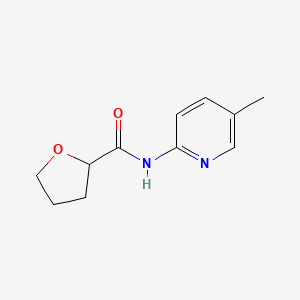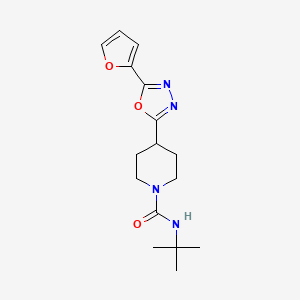![molecular formula C36H44N4O8 B2530671 2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione CAS No. 324014-08-6](/img/structure/B2530671.png)
2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindoline-1,3-dione derivatives are an important class of compounds with a wide range of biological activities. They have been identified as key pharmacophores in drug-like molecules, particularly due to their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in diseases like Alzheimer's and inflammatory conditions, respectively . These derivatives have been synthesized and characterized using various analytical techniques, including crystallography, NMR spectroscopy, and molecular docking studies .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives has been reported with good yields, employing methods that ensure the formation of the desired pharmacophore groups . The synthesis process is typically followed by confirmation of the structure using elemental and spectral analysis, including FT-IR, NMR, and mass spectrometry . These methods provide detailed information about the molecular structure and the integrity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been extensively studied using both experimental and theoretical approaches. Crystallographic analysis and DFT calculations have been used to compare the geometric structure of the synthesized compounds with their theoretical models, showing a close correlation between them . Additionally, 1D and 2D NMR spectroscopy, including COSY and HSQC, have played a crucial role in confirming the identity of these derivatives by revealing correlations between neighboring protons and carbons .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been evaluated for their reactivity, particularly as inhibitors of AChE and COX enzymes. These compounds exhibit competitive inhibition of AChE, which is crucial for the treatment of Alzheimer's disease, and selective inhibition of COX enzymes, which are targets for anti-inflammatory drugs . The reactivity of these compounds is further supported by molecular docking studies that identify potential interactions within the active sites of the target enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives have been determined in accordance with Lipinski's rule of five, which predicts the drug-likeness of compounds . These properties include solubility, permeability, and molecular weight, which are important for the pharmacokinetics of the drugs. Additionally, the compounds have been tested for their antioxidant activity, which is a valuable property for combating oxidative stress related to various diseases . The thermodynamic properties, such as entropy, internal energy, and heat capacity, have also been calculated to understand the stability and reactivity of these compounds at different temperatures .
科学的研究の応用
Molecular Interactions and Solvent Effects
Research conducted by Tekade, Tale, and Bajaj (2019) explores the molecular interactions of N-Phthaloyl compounds, including ones with similar structural characteristics to the specified compound, in protic and non-protic solvents. Their study utilizes ultrasonic measurements to assess molecular interactions, which are crucial for understanding drug transmission and absorption properties. This research sheds light on the solute-solvent interactions and their implications for the compound's solubility and bioavailability (Tekade, Tale, & Bajaj, 2019).
Synthesis and Structural Analysis
Another study by Dubey et al. (2018) focuses on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases, highlighting the compound's potential in forming liquid crystalline structures. These findings are significant for applications in material science, where the liquid crystalline properties of compounds can be harnessed for creating new materials with unique optical and electronic properties (Dubey et al., 2018).
Biological Activities
Sharma, Gawande, Mohan, and Goel (2016) have synthesized and tested the anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones, demonstrating the compound's utility in medicinal chemistry for developing new pharmaceuticals. This work highlights the potential of isoindole-1,3-dione derivatives in creating therapeutic agents for neurological disorders (Sharma et al., 2016).
Antihyperglycemic Evaluation
Eissa's research (2013) on synthesizing new derivatives of isoindoline-1,3-dione for antihyperglycemic evaluation points to the compound's relevance in addressing diabetes. The study identifies several isoindoline-1,3-dione analogues as active antihyperglycemic agents, contributing to the search for more effective diabetes treatments (Eissa, 2013).
Corrosion Inhibition
Aouine et al. (2011) explore the synthesis of tetrazole derivatives including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, assessing their role as corrosion inhibitors for mild steel in acidic media. This research highlights the compound's potential application in protecting industrial materials from corrosion, underscoring its importance in materials science and engineering (Aouine et al., 2011).
特性
IUPAC Name |
2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-23(2)21-29(39-31(41)25-9-5-6-10-26(25)32(39)42)35(45)37-13-17-47-19-15-38(16-20-48-18-14-37)36(46)30(22-24(3)4)40-33(43)27-11-7-8-12-28(27)34(40)44/h5-12,23-24,29-30H,13-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWBHKDLRXVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)
![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)





![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)

